8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Ligands for 5-HT1A Receptors
A series of 1-(2-methoxyphenyl)piperazine derivatives were synthesized to study their affinity for 5-HT(1A) receptors and fluorescence properties. One compound exhibited very high 5-HT(1A) receptor affinity and was evaluated for visualizing 5-HT(1A) receptors in CHO cells through fluorescence microscopy (Lacivita et al., 2009).
Novel Anti-inflammatory and Analgesic Agents
New heterocyclic compounds derived from visnagenone and khellinone demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings indicate potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines (BHAPs) were synthesized as analogues of a lead molecule, showing 10-100-fold more potency against HIV-1 reverse transcriptase. This research contributes to the development of new non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Cardiotropic Activity
A new group of cyclic methoxyphenyltriazaalkanes was synthesized, demonstrating significant antiarrhythmic activity in various models, indicating potential for developing new cardiotropic drugs (Mokrov et al., 2019).
Hydrogen Bond Patterns in Arylpiperazine Structures
The study of cis and trans isomers of a related compound provided insights into their crystal structures and hydrogen bond patterns. This research aids in understanding the supramolecular synthons formation in arylpiperazine derivatives (Karolak‐Wojciechowska et al., 2010).
Synthesis and Bioactivity Studies
Several research studies focused on synthesizing derivatives and evaluating their bioactivity, including antimicrobial and antihistaminic properties. These studies contribute to the development of new pharmacological agents with potential therapeutic applications (Vartale et al., 2008), (Bektaş et al., 2007).
Spectroscopic and Quantum Chemical Investigations
The structure, vibrational frequencies, and molecular electrostatic potential of a similar compound were analyzed, offering insights into its molecular properties and potential applications in materials science (Renjith et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the modulation of the alpha1-adrenergic receptors. This modulation can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence the treatment of numerous disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
Compounds containing the (4-methoxyphenyl)piperazine moiety have been studied as acetylcholinesterase inhibitors . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition can increase acetylcholine levels .
Cellular Effects
Compounds with similar structures have shown effects on various types of cells and cellular processes . For instance, they have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Compounds with similar structures have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-5-10-27-17-18(23(2)21(29)24(3)19(17)28)22-20(27)26-13-11-25(12-14-26)15-6-8-16(30-4)9-7-15/h5-9H,1,10-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMWLVOUWBOHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.